N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNVNFXZLBZNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Substituents: The 2-chloro-6-fluorobenzamide moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
One of the primary applications of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide is its potential as an anticonvulsant agent. Research indicates that compounds with similar structural features have demonstrated significant anticonvulsant properties in various animal models. For instance, derivatives of benzofuran compounds have been shown to influence sodium channel dynamics, which is crucial for controlling neuronal excitability and preventing seizures .
Case Study: Sodium Channel Modulation
A study investigated the structure-activity relationship of benzofuran derivatives, revealing that specific substitutions at the benzofuran moiety can enhance anticonvulsant efficacy. The compounds exhibited a protective index comparable to established antiseizure medications, indicating their potential as therapeutic agents for epilepsy .
Neuropharmacology
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of voltage-gated sodium channels. This modulation leads to increased slow inactivation of sodium channels, thereby reducing hyperexcitability in neuronal tissues. Such mechanisms are critical in developing new treatments for neurological disorders characterized by excessive neuronal firing .
Antimicrobial Properties
Recent investigations have suggested that benzofuran derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This application is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Case Study: Efficacy Against Bacterial Strains
In vitro studies have shown that certain derivatives of benzofuran compounds can significantly inhibit the growth of pathogenic bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum. These findings support the potential use of this compound in developing new antimicrobial therapies .
Developmental Studies
Pharmacological Profiling
Pharmacological profiling of this compound has been conducted to understand its therapeutic window and safety profile. Studies involving animal models have assessed its efficacy and toxicity, providing insights into dosage optimization for future clinical applications .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related benzamide derivatives are highlighted below. Key comparisons focus on substituent effects, molecular complexity, and inferred applications.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Influence on Bioactivity: The benzofuran group in the target compound may enhance binding to aromatic receptor pockets compared to simpler furan or pyridine systems . Trifluoromethyl groups (e.g., in and ) improve lipophilicity and metabolic stability, critical for pesticidal activity .
Halogenation Patterns :
- Chloro and fluoro substituents at the ortho and meta positions (2-chloro-6-fluoro) are conserved in pesticidal analogs (), suggesting a role in target specificity .
- Brominated analogs () exhibit higher molecular weights and may confer resistance to oxidative degradation .
Functional Group Diversity :
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran moiety with a chloro and fluorine substitution on a benzamide backbone. Its IUPAC name is N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide. The chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H22ClFNO4 |
| Molecular Weight | 397.85 g/mol |
| IUPAC Name | N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
| CAS Number | 2034556-91-5 |
The primary mechanism of action for this compound involves its interaction with various biological targets, notably the 5HT1A receptor , which is implicated in numerous neuropharmacological processes. The compound exhibits a binding affinity with a Ki value of 806 nM , indicating moderate potency in receptor interaction .
Target Interactions
The compound's activity can be linked to its structural features, which allow it to effectively bind to receptors involved in neurotransmission and cell signaling pathways. Research indicates that the presence of halogen atoms (chlorine and fluorine) enhances lipophilicity, thus improving receptor binding and biological activity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been tested against various human tumor cell lines, showing promising cytotoxic effects. For instance:
- In vitro studies demonstrated significant cytotoxicity against HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Neuropharmacological Effects
The interaction with the 5HT1A receptor suggests potential applications in treating mood disorders and anxiety-related conditions. Compounds targeting this receptor have been shown to modulate serotonin levels, leading to anxiolytic and antidepressant effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzofuran core significantly influence biological activity. Key findings include:
- Halogen Substitution : The introduction of chlorine and fluorine atoms at specific positions enhances cytotoxicity and receptor affinity.
- Functional Groups : The presence of methoxy groups contributes to increased solubility and bioavailability .
- Benzofuran Core : The unique structure of benzofuran not only provides stability but also facilitates interactions with target proteins critical for therapeutic efficacy .
Study 1: Anticancer Activity
A recent study synthesized a series of benzofuran derivatives, including compounds similar to this compound, which were evaluated against five human tumor cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.62 µM to 5 µM , demonstrating significant anticancer activity .
Study 2: Neuropharmacological Assessment
In another investigation focusing on the neuropharmacological properties, derivatives were tested for their effects on anxiety models in rodents. The results suggested that compounds interacting with the 5HT1A receptor produced anxiolytic-like effects, supporting their potential use in treating anxiety disorders .
Q & A
Q. What NMR techniques reveal solution-phase conformations?
- Advanced Methods :
- NOESY detects spatial proximity between benzofuran and methoxy groups.
- DOSY measures diffusion coefficients to infer aggregation states in DMSO-d₆ .
Contradiction Analysis & Methodological Challenges
Q. How to reconcile discrepancies in metabolic stability data between in vitro and in vivo models?
Q. Why do enantiomeric purity challenges arise in asymmetric synthesis?
- Root Cause : Competing racemization pathways at the methoxyethyl chiral center.
- Solution : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) to isolate >99% ee .
Tables for Key Data
Table 1 : Comparative Reactivity of Substituents in SNAr Reactions
| Substituent | σ (Hammett) | Relative Rate (k/k₀) |
|---|---|---|
| -Cl | +0.23 | 1.45 |
| -F | +0.06 | 0.92 |
| -OCH₃ | -0.27 | 0.35 |
Table 2 : Antimicrobial Activity Against Gram-Positive Pathogens
| Strain | MIC (µg/mL) | 95% Confidence Interval |
|---|---|---|
| S. aureus ATCC 25923 | 8.2 | 7.5–9.0 |
| E. faecalis ATCC 29212 | 32.1 | 28.5–35.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
